
5-Chloro-2-hydroxybenzene-1,3-dicarboxylic acid
Overview
Description
5-Chloro-2-hydroxybenzene-1,3-dicarboxylic acid, also known as 5-chloro-2-hydroxyisophthalic acid, is a chemical compound with the CAS Number: 773869-56-0 . It has a molecular weight of 216.58 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H5ClO5/c9-3-1-4 (7 (11)12)6 (10)5 (2-3)8 (13)14/h1-2,10H, (H,11,12) (H,13,14) . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 238-240°C .Scientific Research Applications
Synthesis and Characterization
5-Chloro-2-hydroxybenzene-1,3-dicarboxylic acid has been utilized in the synthesis and characterization of novel compounds. For instance, Kuźnik et al. (2012) employed it in creating new arylhydrazones of β-diketones. These compounds were examined using spectroscopies like IR, 1H, and 13C NMR, and elemental analysis, exploring their behavior in various solvents and under different conditions (Kuźnik et al., 2012).
Chemical Synthesis Processes
In another application, Wöhrle et al. (1993) reported using a derivative of this compound in the synthesis of 4,5-disubstituted 1,2-dicyanobenzenes and octasubstituted phthalocyanines (Wöhrle et al., 1993). This demonstrates its utility in facilitating complex organic syntheses.
Esterification Studies
In research by Takimoto et al. (1981), mixtures of carboxylic acids, including this compound, were treated with alcohols to form corresponding esters, showing its role in esterification reactions (Takimoto et al., 1981).
Material Synthesis
Jamain et al. (2020) used this compound in synthesizing novel liquid crystalline and fire retardant molecules based on a cyclotriphosphazene core. This highlights its application in developing materials with specific functional properties, like fire retardancy (Jamain et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Chloro-2-hydroxybenzene-1,3-dicarboxylic acid is the MurE ligase enzyme . This enzyme plays a crucial role in the early stages of peptidoglycan biosynthesis, a critical component of the bacterial cell wall . The high substrate specificity of MurE for L-Lysine or meso-A2pm makes this enzyme an attractive target for the development of antibacterial agents .
Mode of Action
this compound interacts with its target, the MurE ligase, by mimicking the natural substrate of the enzyme . It has been identified as a conformational rigid mimetic of glutamic acid . This interaction inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of peptidoglycan and affecting the integrity of the bacterial cell wall .
Biochemical Pathways
The compound affects the peptidoglycan biosynthesis pathway, specifically the early stages catalyzed by the MurC-F ligases . By inhibiting the MurE ligase, it disrupts the addition of L-Lysine in Gram-positive bacteria or meso-diaminopimelic acid in most Gram-negative bacteria to form UDP-N-acetylmuramoyl-L-Ala-D-Glu-L-Lys/A2pm . This disruption can lead to downstream effects such as compromised bacterial cell wall integrity and potential bacterial cell death .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of peptidoglycan biosynthesis . This disruption compromises the integrity of the bacterial cell wall, potentially leading to bacterial cell death .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-hydroxybenzene-1,3-dicarboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of hydrogen bonds and ionic interactions, which can influence the activity of the enzymes and proteins it interacts with .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in antioxidant defense mechanisms and metabolic regulation . Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves hydrogen bonding and ionic interactions, which can result in changes in the conformation and activity of the target biomolecules. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defense mechanisms and improving metabolic regulation. At high doses, it can exhibit toxic or adverse effects, including oxidative stress and metabolic dysregulation . Threshold effects have been observed, where the compound’s effects change significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in oxidative stress responses and metabolic regulation. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism . For example, this compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity . For instance, the compound can be transported into mitochondria, where it can modulate mitochondrial function and energy metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its localization to the nucleus can affect gene expression and cellular signaling pathways .
Properties
IUPAC Name |
5-chloro-2-hydroxybenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO5/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2,10H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLNMNSLIOUGNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride](/img/structure/B1433885.png)
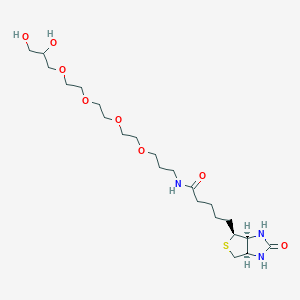

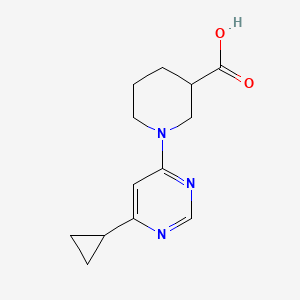

![Ethyl 2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1433892.png)
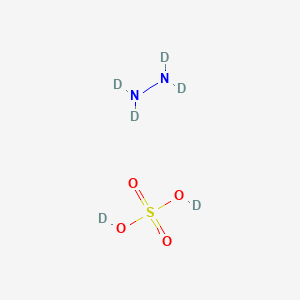
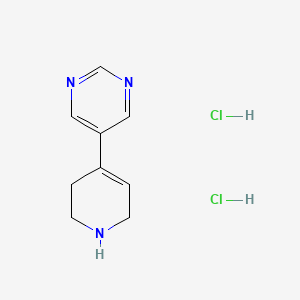
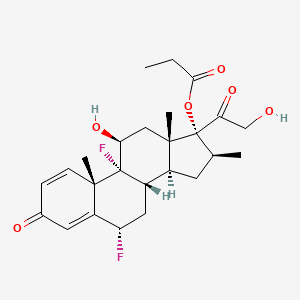
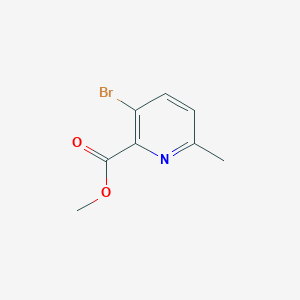
![[2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine hydrochloride](/img/structure/B1433903.png)
![6-(3-Chloropropyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1433904.png)
